
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is a complex organophosphorus compound It is characterized by the presence of diphenylphosphino groups, a trihydroxysilyl propyl chain, and a phenoxazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide typically involves multiple steps:
Formation of the Phenoxazine Core: The phenoxazine core can be synthesized through the condensation of o-aminophenol with an appropriate aldehyde.
Introduction of Diphenylphosphino Groups: The diphenylphosphino groups are introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Attachment of the Trihydroxysilyl Propyl Chain: This step involves the reaction of the phenoxazine derivative with a silylating agent under controlled conditions to introduce the trihydroxysilyl propyl chain.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide can undergo various types of chemical reactions:
Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The silyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can react with the silyl groups under mild conditions.
Major Products
Oxidation: Formation of phosphine oxides.
Reduction: Formation of amines.
Substitution: Formation of silyl ethers, silyl amines, and silyl thioethers.
Wissenschaftliche Forschungsanwendungen
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide has a wide range of scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its silyl groups and phosphine functionality.
Wirkmechanismus
The mechanism of action of 4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide involves its interaction with molecular targets through its phosphine and silyl groups. The diphenylphosphino groups can coordinate with metal centers, facilitating catalytic processes. The trihydroxysilyl propyl chain can interact with various substrates, enhancing the compound’s reactivity and specificity. The phenoxazine core provides a stable scaffold, contributing to the compound’s overall stability and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,6-Bis(diphenylphosphino)dibenzofuran: Similar in structure but lacks the trihydroxysilyl propyl chain and carboxamide group.
4,6-Bis(diphenylphosphino)phenoxazine: Similar core structure but lacks the silyl and carboxamide functionalities.
Uniqueness
4,6-Bis(diphenylphosphino)-N-(3-(trihydroxysilyl)propyl)-10H-phenoxazine-10-carboxamide is unique due to the combination of its phosphine, silyl, and carboxamide functionalities. This combination provides a versatile platform for various applications, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C40H36N2O5P2Si |
|---|---|
Molekulargewicht |
714.8 g/mol |
IUPAC-Name |
4,6-bis(diphenylphosphanyl)-N-(3-trihydroxysilylpropyl)phenoxazine-10-carboxamide |
InChI |
InChI=1S/C40H36N2O5P2Si/c43-40(41-28-15-29-50(44,45)46)42-34-24-13-26-36(48(30-16-5-1-6-17-30)31-18-7-2-8-19-31)38(34)47-39-35(42)25-14-27-37(39)49(32-20-9-3-10-21-32)33-22-11-4-12-23-33/h1-14,16-27,44-46H,15,28-29H2,(H,41,43) |
InChI-Schlüssel |
VBOCAVGVDSJPHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4C(=O)NCCC[Si](O)(O)O)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,2-Dibromoethenyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12902722.png)
![2-[(4-Chlorophenyl)methyl]-1-benzofuran](/img/structure/B12902723.png)
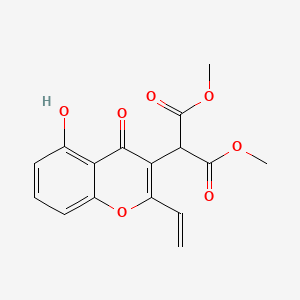
![2-[2-(Dimethylamino)ethyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12902729.png)
![ethyl N-[8-chloro-3-(4-chlorophenyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B12902743.png)


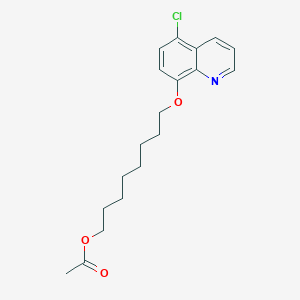
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]guanosine](/img/structure/B12902769.png)
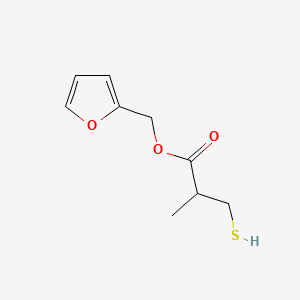
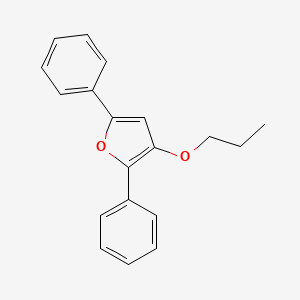
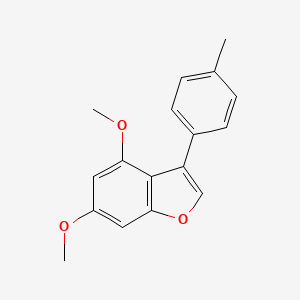
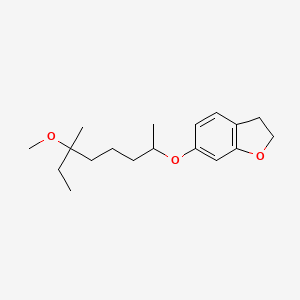
![3-(3-Phenoxypropoxy)dibenzo[b,d]furan](/img/structure/B12902798.png)
